

Characterization of Biotin-PEG6-Boc by NMR and mass spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biotin-PEG6-Boc*

Cat. No.: *B15576924*

[Get Quote](#)

A Comparative Guide to the Characterization of Biotin-PEG6-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analytical characterization of **Biotin-PEG6-Boc**, a heterobifunctional linker, with a common alternative, Biotin-PEG2-Boc. The focus is on the data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are critical for confirming the structure, purity, and identity of these reagents used extensively in bioconjugation, drug delivery, and the development of therapeutics like PROTACs (Proteolysis Targeting Chimeras).

Product Comparison

Biotin-PEG6-Boc and its shorter-chain analog, Biotin-PEG2-Boc, both feature a biotin moiety for high-affinity binding to streptavidin and avidin, and a Boc-protected amine for controlled conjugation. The primary difference lies in the length of the polyethylene glycol (PEG) spacer, which influences the solubility, flexibility, and steric hindrance of the final conjugate.

Table 1: Quantitative Data Comparison

Property	Biotin-PEG6-Boc	Biotin-PEG2-Boc
Molecular Formula	C ₂₉ H ₅₄ N ₄ O ₁₀ S	C ₂₁ H ₃₈ N ₄ O ₆ S
Molecular Weight	650.83 g/mol [1]	474.61 g/mol
CAS Number	1352814-07-3 [1]	175885-18-4
Appearance	White to off-white solid or waxy solid [1]	Solid
Purity	Typically ≥95% or ≥98% [1]	≥95%
Storage Conditions	-20°C for long-term storage [1]	-20°C

Mass Spectrometry Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for confirming the molecular weight of these compounds. High-resolution mass spectrometry provides an accurate mass measurement that can confirm the elemental composition. Tandem mass spectrometry (MS/MS) is used to elucidate the structure through fragmentation analysis.

Table 2: Mass Spectrometry Data

Analyte	Theoretical Mass (Monoisotopic)	Observed Ion [M+H] ⁺ (m/z)	Key Fragmentation Patterns
Biotin-PEG6-Boc	650.3662	651.3735	- Loss of isobutylene from Boc group (-56 Da)- Loss of Boc group (-100 Da)- Sequential loss of PEG units (-44 Da)- Characteristic biotin fragment ions (e.g., m/z 245, 227)[2]
Biotin-PEG2-Boc	474.2566	475.2639	- Loss of isobutylene from Boc group (-56 Da)- Loss of Boc group (-100 Da)- Loss of PEG units (-44 Da)- Characteristic biotin fragment ions (e.g., m/z 245, 227)

NMR Spectroscopy Analysis

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of Biotin-PEG-Boc linkers. The spectra will show characteristic signals for the biotin, PEG, and Boc moieties. While obtaining a fully resolved and assigned spectrum can be challenging due to the flexibility of the PEG chain, key resonances can be identified.

Table 3: Estimated ¹H NMR Chemical Shifts (in CDCl₃)

Assignment	Biotin-PEG6-Boc (δ , ppm)	Biotin-PEG2-Boc (δ , ppm)
Boc (t-butyl)	~1.44 (s, 9H)	~1.44 (s, 9H)
PEG Chain (-CH ₂ CH ₂ O-)	~3.64 (m, 20H)	~3.64 (m, 4H)
-CH ₂ -NH ₂ Boc	~3.25 (q, 2H)	~3.25 (q, 2H)
-CH ₂ -O-CH ₂ -CH ₂ -NH ₂ Boc	~3.55 (t, 2H)	~3.55 (t, 2H)
Biotin (ureido protons)	~6.5 (br s, 1H), ~5.8 (br s, 1H)	~6.5 (br s, 1H), ~5.8 (br s, 1H)
Biotin (methine protons)	~4.50 (m, 1H), ~4.31 (m, 1H)	~4.50 (m, 1H), ~4.31 (m, 1H)
Biotin (-CH ₂ -S-)	~3.15 (m, 1H)	~3.15 (m, 1H)
Biotin (valeric acid chain)	~2.92 (dd, 1H), ~2.71 (d, 1H), ~2.20 (t, 2H), ~1.75-1.55 (m, 4H), ~1.45 (m, 2H)	~2.92 (dd, 1H), ~2.71 (d, 1H), ~2.20 (t, 2H), ~1.75-1.55 (m, 4H), ~1.45 (m, 2H)

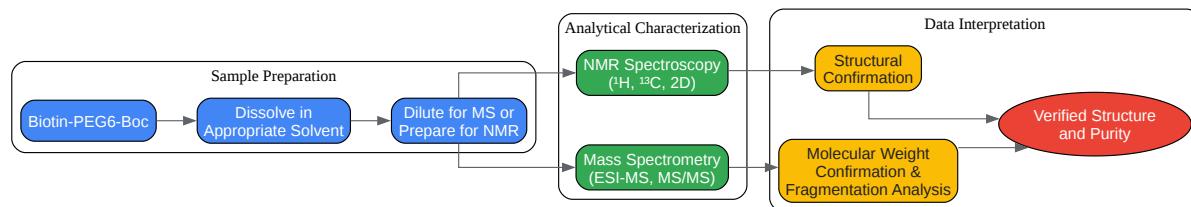
Table 4: Estimated ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment	Biotin-PEG6-Boc (δ , ppm)	Biotin-PEG2-Boc (δ , ppm)
Boc (quaternary C)	~79.0	~79.0
Boc (methyl C)	~28.4	~28.4
PEG Chain (-CH ₂ CH ₂ O-)	~70.5	~70.5
-CH ₂ -NH ₂ Boc	~40.5	~40.5
Biotin (carbonyl)	~173.5, ~163.5	~173.5, ~163.5
Biotin (methine C)	~61.8, ~60.1	~61.8, ~60.1
Biotin (-CH-S-)	~55.5	~55.5
Biotin (valeric acid chain)	~40.3, ~35.8, ~28.2, ~28.0, ~25.5	~40.3, ~35.8, ~28.2, ~28.0, ~25.5

Experimental Protocols

Mass Spectrometry

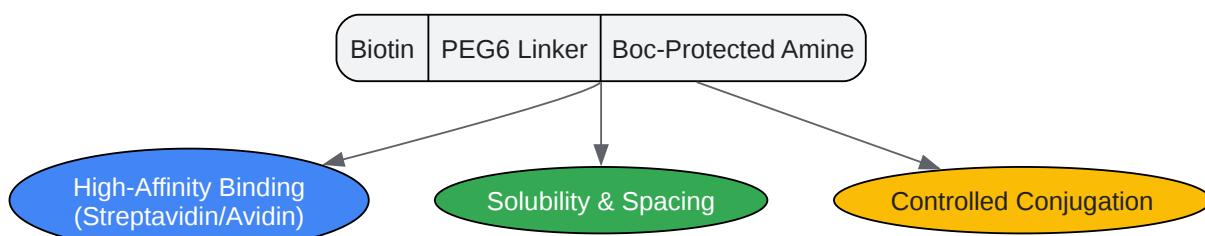
- Sample Preparation:
 - Prepare a stock solution of the Biotin-PEG-Boc compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
 - Dilute the stock solution to a final concentration of 1-10 μ g/mL with a solvent compatible with ESI, typically a 1:1 mixture of acetonitrile and water containing 0.1% formic acid to promote protonation.
 - If necessary, filter the sample through a 0.22 μ m syringe filter.
- Instrumentation and Analysis:
 - Instrument: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an ESI source.
 - Ionization Mode: Positive ion mode.
 - Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecule $[M+H]^+$, as well as other common adducts like $[M+Na]^+$ and $[M+K]^+$.
 - MS/MS Analysis: Select the $[M+H]^+$ ion for collision-induced dissociation (CID) to obtain fragmentation data for structural confirmation.


NMR Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of the Biotin-PEG-Boc compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Analysis:
 - Instrument: A 400 MHz or higher field NMR spectrometer.

- Experiments: Acquire ^1H and $^{13}\text{C}\{^1\text{H}\}$ NMR spectra. For complex spectra, 2D experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in the assignment of protons and carbons.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of **Biotin-PEG6-Boc**.

Logical Relationship of Moieties

[Click to download full resolution via product page](#)

Caption: Functional components of **Biotin-PEG6-Boc**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
- 2. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
- To cite this document: BenchChem. [Characterization of Biotin-PEG6-Boc by NMR and mass spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15576924#characterization-of-biotin-peg6-boc-by-nmr-and-mass-spectrometry\]](https://www.benchchem.com/product/b15576924#characterization-of-biotin-peg6-boc-by-nmr-and-mass-spectrometry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com